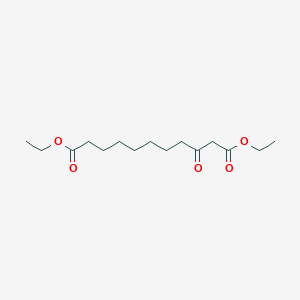

Diethyl 3-oxoundecanedioate

Description

Contextualization of β-Keto Diesters within Contemporary Organic Synthesis

β-Keto diesters are a class of organic compounds characterized by two ester functional groups with a ketone located at the beta position (the third carbon) relative to one of the ester groups. These molecules are highly valued in modern organic synthesis due to their structural features, which include both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites. scbt.comrsc.org This dual reactivity makes them exceptionally versatile building blocks. hmdb.ca

The presence of an activated methylene (B1212753) group (the carbon flanked by the two carbonyl groups) allows for easy deprotonation to form a stabilized enolate, which can then participate in a wide array of carbon-carbon bond-forming reactions. Consequently, β-keto diesters are crucial intermediates in the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgnbinno.comgoogle.com Key transformations involving β-keto diesters include alkylations, acylations, and various condensation reactions, underscoring their fundamental role in constructing intricate molecular architectures. The ability to selectively transesterify these compounds further broadens their utility, allowing for the synthesis of complex esters from more common methyl or ethyl variants. rsc.org

Significance of Diethyl 3-Oxoundecanedioate as a Versatile Synthetic Intermediate

Within the broad class of β-keto diesters, this compound (CAS No. 105600-21-3) is a noteworthy long-chain dicarboxylic acid ester. molbase.com Its extended carbon backbone provides a unique scaffold for the synthesis of specialized molecules where a long aliphatic chain is a required structural motif. This compound serves as a valuable intermediate in the production of various chemicals, including those in the pharmaceutical and agrochemical sectors. nbinno.com

The reactivity of this compound is defined by its ketone and two ester functionalities. These reactive sites allow for a variety of chemical transformations, making it a flexible precursor for more complex target molecules. For instance, it can be used in condensation reactions with other reagents to form heterocyclic systems or undergo modifications at its active methylene position. Research has indicated its use as a reactant in the synthesis of compounds such as N-acylthiazolidinecarboxylic acids, which have applications in medicinal chemistry. The structure of this compound allows it to be a precursor in the synthesis of higher homologs of bifunctional derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 105600-21-3 |

| Molecular Formula | C₁₃H₂₂O₅ |

| Molecular Weight | 258.31 g/mol |

| Appearance | Typically a liquid |

| Solubility | Soluble in organic solvents |

Historical Developments in the Chemistry of this compound Analogues

The synthetic chemistry of β-keto esters, and by extension analogues of this compound, is built upon foundational reactions in organic chemistry that date back to the late 19th century. The primary method for the synthesis of acyclic β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base, first reported by Rainer Ludwig Claisen in 1887. humboldt.edu This reaction involves the formation of an ester enolate which then acts as a nucleophile. rsc.org

For the synthesis of cyclic β-keto esters from dicarboxylic esters, the Dieckmann condensation is the key historical method. Discovered by the German chemist Walter Dieckmann in 1894, this intramolecular reaction involves the cyclization of a diester to form a five- or six-membered cyclic β-keto ester. chemsrc.comchemicalbook.com This reaction proved crucial for preparing carbocyclic and heterocyclic ketones. nih.gov The synthesis of larger ring structures, which are structurally more related to the acyclic this compound if it were to be cyclized, has also been achieved, sometimes requiring high-dilution techniques to favor intramolecular reaction. molbase.com

Over the decades, these classical methods have been refined and supplemented with modern techniques. For example, lipase-catalyzed transesterification has emerged as a method for preparing β-keto esters under mild, solvent-free conditions, which is particularly useful for sensitive substrates. google.com The development of palladium-catalyzed reactions of allyl β-keto carboxylates has also significantly expanded the synthetic utility of this class of compounds. These historical and modern advancements provide a rich toolbox for the synthesis and manipulation of β-keto diesters, including long-chain analogues like this compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-acylthiazolidinecarboxylic acids |

| Diethyl 3-oxoheptanedioate |

| Diethyl 3-oxopentanedioate |

| Diethyl 3-oxoadipate |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 3-oxoundecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEFAEKHNDLMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554164 | |

| Record name | Diethyl 3-oxoundecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105600-21-3 | |

| Record name | Diethyl 3-oxoundecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl 3 Oxoundecanedioate and Its Chemical Analogues

Novel Chemoenzymatic and Biocatalytic Pathways for Diethyl 3-Oxoundecanedioate Synthesis

The integration of biological catalysts, such as enzymes and whole-cell systems, into synthetic chemistry has revolutionized the production of complex molecules. uni-hannover.denih.gov These biocatalytic methods offer high selectivity under mild reaction conditions, presenting a green alternative to conventional synthesis. nih.gov

Enzyme-Catalyzed Formation of this compound and its Chiral Analogues

Enzymes, particularly hydrolases like lipases, are widely used for their ability to catalyze reactions with high enantioselectivity. unipd.it While direct enzymatic synthesis of this compound is a specific area of ongoing research, the principles of enzyme-catalyzed reactions are well-established for similar molecules. For instance, lipases are adept at the kinetic resolution of racemic mixtures, a process that can be applied to produce chiral analogues. nih.govunipd.it In a typical lipase-catalyzed resolution, one enantiomer of a racemic starting material is selectively acylated, allowing for the separation of the two enantiomers. unipd.it The efficiency of such resolutions is often high, with some processes achieving impressive enantiomeric excess values. nih.gov

The understanding of fleeting chiral intermediates, such as oxyanions stabilized within an enzyme's active site, is crucial for elucidating the mechanisms behind enzymatic efficiency and selectivity. nih.gov This knowledge is instrumental in designing new biocatalysts for the synthesis of chiral compounds. nih.gov

Protein Engineering for Enhanced Catalytic Efficiency and Enantioselectivity in this compound Production

Protein engineering offers powerful tools to enhance the properties of natural enzymes for industrial applications. nih.govthe-scientist.com By modifying the amino acid sequence of an enzyme, its catalytic efficiency, substrate specificity, and enantioselectivity can be significantly improved. nih.gov Techniques such as directed evolution and rational design are employed to create enzyme variants with desired characteristics. nih.govthe-scientist.com

For the production of this compound and its analogues, protein engineering could be used to:

Improve catalytic rates: Increase the turnover number of an enzyme to achieve higher product yields in a shorter time. nih.gov

Enhance enantioselectivity: Modify the enzyme's active site to favor the production of a specific chiral isomer. nih.gov

Broaden substrate scope: Adapt an enzyme to accept a wider range of substrates, enabling the synthesis of various derivatives. nih.gov

The development of robust screening methods is essential to identify improved enzyme variants from large libraries of mutants. the-scientist.com

Biocatalytic Strategies for this compound Derivative Synthesis

Biocatalysis provides a versatile platform for the synthesis of a wide array of chemical derivatives. nih.govmpg.de Whole-cell biocatalysis, which utilizes the entire metabolic machinery of a microorganism, can be particularly advantageous for multi-step syntheses. nih.govfrontiersin.org

For instance, the synthesis of specialty polymers from biomass-derived monomers has been successfully achieved using lipases. mdpi.com In one study, the enzymatic polyesterification of dimethyl 2,5-furandicarboxylate with various diols was catalyzed by Novozyme 435, demonstrating the potential for creating bio-based polyesters. mdpi.com Similarly, chemoenzymatic approaches have been developed for the synthesis of complex molecules like glycopolymers and 3-halochromones, showcasing the broad applicability of these methods. nih.govrsc.org

The following table summarizes some examples of biocatalytic synthesis of derivatives similar in structure or synthetic strategy to what could be applied for this compound derivatives.

| Product Derivative | Biocatalyst/Method | Key Findings |

| Enantiopure α-hydroxy ketones | Thiamine diphosphate-dependent lyases (ThDP-lyases) | High enantiomeric excesses (up to >99%) and productivities of approximately 80-100 g/L were achieved using recombinant whole cells in biphasic media. nih.gov |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Geotrichum candidum SC 5469 | A reaction yield of 95% and an enantiomeric excess of 96% were obtained. mdpi.com |

| 3,4,5,3',5'-pentahydroxy-trans-stilbene (PHS) | E. coli expressing HpaBC monooxygenase | Production of PHS reached 6.9 mM (1.8 g L-1) in 48 hours under optimized conditions. nih.gov |

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. unito.itrsc.org These benefits include enhanced heat and mass transfer, improved safety, and greater reproducibility. mdpi.commanetco.be

Microreactor Technologies for Scalable Production of this compound

Microreactors, with their high surface-to-volume ratios, provide precise control over reaction parameters such as temperature and residence time. mdpi.comrsc.org This level of control often leads to higher yields and selectivities compared to batch reactors. mmsl.cz The small dimensions of the channels within a microreactor, typically in the range of 10–1000 µm, facilitate rapid mixing and efficient heat exchange. mmsl.cz

The fabrication of microreactors has advanced significantly, with materials like glass, stainless steel, and even 3D-printed polymers being used. mdpi.comnih.gov These technologies allow for the rapid prototyping and optimization of reactor designs for specific chemical transformations. nih.gov While some reactions with solid byproducts or slow kinetics may not be suitable for microreactors, many processes can be successfully transferred from batch to continuous flow. mmsl.cz For example, the synthesis of favipiravir (B1662787) was successfully scaled up using a continuous flow reactor for key hydrogenation and bromination steps. nih.gov

Process Intensification, Safety, and Optimization in Flow Synthesis of this compound

Process intensification is a key strategy in chemical engineering that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.com Continuous flow chemistry is a central element of process intensification. vapourtec.commonash.edu By running reactions at parameters that would be unsafe in large batch volumes, flow chemistry can unlock new synthetic possibilities and improve process efficiency. vapourtec.com

The integration of upstream and downstream processing with continuous flow biocatalysis represents a holistic approach to process design. uni-hannover.de This can involve the immobilization of enzymes for easier catalyst recovery and the use of continuous separation techniques like liquid-liquid extraction or crystallization. uni-hannover.de Automated multi-step continuous-flow systems have been developed for the synthesis of complex molecules, demonstrating the potential for streamlined and efficient production. nih.gov

The table below highlights key advantages of continuous flow chemistry for process intensification.

| Feature | Advantage |

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer, leading to better reaction control and higher yields. mdpi.com |

| Precise Control | Accurate management of temperature, pressure, and residence time. mdpi.com |

| Improved Safety | Smaller reaction volumes reduce the risks associated with hazardous reactions or reagents. vapourtec.com |

| Scalability | Easier and more predictable scale-up from laboratory to industrial production. rsc.org |

| Automation | Potential for fully automated processes, increasing efficiency and reproducibility. nih.gov |

Multi-Step Telescoped Reactions Involving this compound Precursors

Telescoped synthesis, also known as one-pot synthesis, offers a streamlined approach to chemical manufacturing by combining multiple reaction steps into a single, continuous process without isolating intermediates. rsc.orgrsc.org This methodology is increasingly applied to the synthesis of complex molecules like β-keto esters to enhance efficiency and reduce waste. rsc.org For the synthesis of this compound and its analogues, telescoped reactions can significantly improve yields and simplify procedures.

One-pot methodologies for preparing β-keto esters often involve the reaction of an ester enolate with an acyl chloride or another ester. researchgate.net For instance, a "one-pot, one-step" method has been developed for synthesizing β-keto esters from acyl chlorides and sodium ethyl acetoacetate (B1235776) in ethanol. This process includes a deacetylation step that occurs by simply refluxing the reaction mixture, thereby avoiding the need for additional reagents. researchgate.net Another approach involves reacting carboxylic acids with ynol ethers, which proceeds through an α-acyloxy enol ester intermediate that rearranges to form the β-keto ester. nih.gov This method is notable for its mild conditions and avoids pre-activating the carboxylic acid. nih.gov

Titanium-mediated Claisen condensations represent a significant advancement, allowing for reactions at lower temperatures and shorter times compared to traditional base-mediated methods. kwansei.ac.jp The TiCl₄-mediated reaction of esters with acid chlorides, for example, can produce β-keto esters in high yields under practical conditions. kwansei.ac.jporganic-chemistry.org Furthermore, palladium-catalyzed reactions of allyl β-keto esters provide a versatile route to various ketone derivatives through the formation of palladium enolates after decarboxylation. nih.gov These telescoped approaches not only improve the efficiency of synthesizing compounds like this compound but also align with the principles of green chemistry by reducing steps and material usage. rsc.org

| Telescoped Synthesis Approach | Precursors | Key Features | Reference |

| One-Pot Deacetylation | Acyl chlorides, Sodium ethyl acetoacetate | Simple reflux for deacetylation, no extra reagents needed. | researchgate.net |

| Carboxylic Acid & Ynol Ether Reaction | Carboxylic acids, Ynol ethers | Mild conditions, no pre-activation of carboxylic acid required. | nih.gov |

| Ti-Claisen Condensation | Esters, Acid chlorides | Lower reaction temperatures, shorter reaction times, high yields. | kwansei.ac.jp |

| Palladium-Catalyzed Decarboxylation | Allyl β-keto esters | Forms versatile palladium enolate intermediates. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally responsible chemical processes. These principles focus on maximizing efficiency, minimizing waste, and using less hazardous materials. mun.ca

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The Claisen condensation, a fundamental reaction for synthesizing β-keto esters like this compound, is inherently atom-economical as it forms new carbon-carbon bonds without generating byproducts that require separate treatment or disposal.

To further enhance atom economy, modern synthetic methods aim to avoid the use of stoichiometric reagents in favor of catalytic ones. For example, Ti-Claisen condensations utilize catalytic amounts of TiCl₄, which is more atom-economical than traditional methods requiring stoichiometric amounts of strong bases. kwansei.ac.jp The direct use of carbonyl compounds in these reactions also contributes to higher atom economy by avoiding the need to prepare intermediate enol silyl (B83357) ethers or ketene (B1206846) silyl acetals. kwansei.ac.jp Similarly, palladium-catalyzed syntheses that proceed through decarboxylation and subsequent transformations of allyl β-keto esters offer an atom-efficient route to ketone derivatives. nih.gov By focusing on reaction design that maximizes the incorporation of starting materials, the synthesis of this compound can be made significantly more sustainable. kwansei.ac.jp

The choice of solvents and reaction conditions plays a crucial role in the environmental impact of a synthetic process. usc.edu Traditional Claisen condensations often employ polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can be hazardous. numberanalytics.com Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.com Research into greener chromatography, for instance, has shown that mixtures like ethyl acetate (B1210297)/ethanol can replace more hazardous solvents like dichloromethane. usc.edu

Solvent-free reaction conditions represent an ideal scenario in green synthesis. nih.gov Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including β-keto esters, with minimal waste and higher yields. researchgate.netoatext.com For example, the reaction of aldehydes with ethyl diazoacetate can be efficiently catalyzed by iodine under solvent-free conditions at room temperature. researchgate.net Similarly, catalysts like silica-supported boric acid have been used for the trans-esterification of β-keto esters under solvent-free conditions, offering a recyclable and environmentally friendly option. nih.gov The development of heterogeneous catalysts, such as piperidine-functionalized silica (B1680970), also facilitates solvent-free Claisen-Schmidt condensations with the advantage of easy catalyst recovery and reuse. epa.gov

| Green Approach | Description | Advantages | Reference |

| Safer Solvents | Replacing hazardous solvents (e.g., DCM, DMF) with greener alternatives (e.g., ethyl acetate/ethanol, water). | Reduced toxicity and environmental impact. | usc.edu |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using microwave irradiation or grinding (mechanochemistry). | Eliminates solvent waste, often faster reaction times, higher yields. | nih.govresearchgate.netresearchgate.net |

| Heterogeneous Catalysis | Using solid-phase catalysts that can be easily separated from the reaction mixture. | Easy catalyst recovery and reuse, reduced waste. | nih.govepa.gov |

| Benign Catalysts | Employing non-toxic and environmentally friendly catalysts like boric acid or cerium(III) nitrate. | Lower toxicity and environmental harm. | nih.govmdpi.com |

Protecting-group-free synthesis relies on the development of highly chemoselective methodologies. researchgate.net In the context of synthesizing this compound, this involves choosing reagents and conditions that selectively target the desired functional groups without affecting others in the molecule. For example, a reaction of magnesium enolates of substituted malonic acid half oxyesters with carboxylic acids allows for a decarboxylative Claisen condensation without the need to protect other functional groups. organic-chemistry.org Similarly, methods that allow for the direct acylation of ester enolates or the use of specific catalysts can circumvent the need for protecting groups. kwansei.ac.jp The development of such selective reactions is crucial for creating more efficient and less wasteful synthetic routes to complex molecules like this compound. researchgate.net

Development of Safer Solvents and Environmentally Benign Reaction Conditions for this compound

Mechanistic Investigations of this compound Formation

The formation of this compound, a β-keto ester, is most commonly achieved through the Claisen condensation reaction. The mechanism of this reaction is a cornerstone of organic chemistry and involves several key steps. numberanalytics.com

The conventional mechanism, conducted in the presence of a strong base like sodium ethoxide, begins with the deprotonation of an ester at the α-carbon to form a resonance-stabilized enolate ion. numberanalytics.combyjus.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com The intermediate subsequently collapses, eliminating an alkoxide group to yield the β-keto ester. numberanalytics.com It is crucial that the base used corresponds to the alkoxy group of the ester to prevent transesterification side reactions. youtube.com The final deprotonation of the product β-keto ester by the alkoxide is a key driving force for the reaction, as the resulting enolate is highly stabilized. An acidic workup is then required to protonate this enolate and isolate the final product. byjus.com

Steps in the Conventional Claisen Condensation Mechanism:

Enolate Formation: A strong base removes an α-proton from the ester. byjus.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another ester molecule. numberanalytics.com

Elimination: The tetrahedral intermediate expels an alkoxide ion. numberanalytics.com

Deprotonation: The product β-keto ester is deprotonated by the base, driving the equilibrium. masterorganicchemistry.com

Protonation: An acid workup neutralizes the enolate to yield the final product. byjus.com

Novel synthetic routes often feature variations on this fundamental mechanism. For instance, Ti-Claisen condensations, mediated by Lewis acids like TiCl₄, are thought to proceed through a titanium enolate intermediate. kwansei.ac.jp This approach avoids the use of strong Brønsted bases and can offer different selectivity and reactivity. kwansei.ac.jp Mechanistic investigations into electrochemical methods for synthesizing related structures suggest the involvement of radical intermediates and carbocation species. rsc.org Similarly, palladium-catalyzed syntheses of ketones from allyl β-keto esters proceed through the formation of a π-allylpalladium complex, followed by decarboxylation to generate a palladium enolate, which then undergoes further reactions. nih.gov Understanding these diverse mechanistic pathways is essential for optimizing reaction conditions and designing new, more efficient syntheses for this compound and its analogues.

Kinetic and Thermodynamic Profiling of this compound Forming Reactions

The formation of this compound, a β-keto ester, is primarily achieved through a Claisen condensation reaction. This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base. The kinetic and thermodynamic profiles of this transformation are crucial for understanding reaction efficiency, optimizing conditions, and maximizing yield. While specific experimental kinetic and thermodynamic data for this compound is not extensively documented in publicly available literature, a detailed analysis can be constructed based on the well-established principles of the Claisen condensation.

Kinetic Profile

The reaction proceeds through the following key steps, each with its own kinetic characteristics:

Enolate Formation: A strong base, typically sodium ethoxide when using ethyl esters, removes a proton from the α-carbon of an ester molecule to form a resonance-stabilized enolate. This step is generally fast but reversible, with the equilibrium lying to the left as the pKa of the ester's α-proton is much higher than that of the conjugate acid of the base.

Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (ethoxide in this case). This step results in the formation of the β-keto ester product.

Deprotonation of the β-Keto Ester: The newly formed this compound has acidic protons on the carbon flanked by the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly removes one of these protons. This exergonic step is the primary thermodynamic driving force for the entire reaction sequence, pulling the preceding reversible steps to completion. wikipedia.orglibretexts.orglibretexts.org

Protonation: A final workup step with a dilute acid is required to neutralize the enolate of the β-keto ester and any remaining base, yielding the final neutral product. wikipedia.org

Thermodynamic Profile

A general value for the standard enthalpy of a Claisen ester condensation reaction has been reported to be around -50 kJ/mol, indicating an exothermic process. echemi.com However, the favorability is more accurately understood by examining the pKa values of the species involved.

| Species | pKa | Role in Reaction |

| Ethanol (Conjugate acid of ethoxide base) | ~16 | Determines basicity required |

| Diethyl succinate (B1194679) (α-proton) | ~25 | Starting material |

| This compound (α-proton) | ~11 | Product |

Data is illustrative and based on typical values for the functional groups. masterorganicchemistry.com

Chemical Transformations and Reactivity of Diethyl 3 Oxoundecanedioate

Nucleophilic and Electrophilic Reactions of Diethyl 3-Oxoundecanedioate

The reactivity of this compound is characterized by its ability to act as both a nucleophile, through the formation of an enolate, and an electrophile at the carbonyl carbons. This dual reactivity is the foundation for many of its synthetic applications.

Condensation Reactions Involving the β-Keto Diester Moiety of this compound

The β-keto diester group in this compound is particularly susceptible to condensation reactions, which are fundamental in carbon-carbon bond formation.

Claisen Condensation: This reaction involves the condensation between two ester molecules in the presence of a strong base. wikipedia.org While a classic Claisen condensation occurs between two identical esters, a "mixed" Claisen condensation can occur between two different esters. fiveable.me For a successful mixed Claisen condensation, one of the esters must be non-enolizable to prevent self-condensation. fiveable.me The reaction proceeds via the formation of an enolate from the enolizable ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. libretexts.org The resulting product is a β-keto ester. wikipedia.org The use of a strong base, such as sodium ethoxide, is crucial, and a full equivalent is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. libretexts.orglibretexts.org The Dieckmann condensation is an intramolecular version of the Claisen condensation, leading to the formation of a cyclic β-keto ester, typically a five- or six-membered ring. wikipedia.orgyoutube.com

Knoevenagel Condensation: This reaction is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgthermofisher.com The active methylene group in this compound, flanked by two electron-withdrawing ester groups, can participate in Knoevenagel condensations with aldehydes and ketones. thermofisher.com The product is often an α,β-unsaturated compound. wikipedia.org The reaction rate is generally faster with aldehydes than with ketones. thermofisher.com

Table 1: Comparison of Condensation Reactions

| Reaction | Reactants | Catalyst/Base | Product | Key Features |

|---|---|---|---|---|

| Claisen Condensation | Two esters (or one ester and another carbonyl) | Strong base (e.g., Sodium Ethoxide) | β-keto ester or β-diketone | Requires at least one enolizable ester; base must not be a nucleophile. wikipedia.orgbyjus.com |

| Knoevenagel Condensation | Aldehyde/Ketone and an active methylene compound | Weakly basic amine | α,β-unsaturated ketone (conjugated enone) | Active methylene component has electron-withdrawing groups. wikipedia.orgthermofisher.com |

Michael Additions and Alkylation Strategies with this compound

The enolate of this compound is a soft nucleophile, making it an excellent candidate for Michael additions and alkylation reactions.

Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). adichemistry.comnrochemistry.com The enolate of this compound, generated by a strong base, can act as a Michael donor. adichemistry.com This reaction is thermodynamically controlled and competes with the kinetically controlled 1,2-addition to the carbonyl group. adichemistry.com The use of a strong base like sodium ethoxide is common to generate the enolate. adichemistry.com

Alkylation: The enolate of this compound can also be alkylated at the α-carbon via an SN2 reaction with an alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond by replacing an α-hydrogen with an alkyl group. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. libretexts.org The success of the alkylation is dependent on the nature of the alkyl halide, with primary and secondary halides being most effective. libretexts.org The malonic ester synthesis is a well-known application of this type of alkylation, where a substituted malonic ester is hydrolyzed and decarboxylated to yield a carboxylic acid. libretexts.org

Reactions with Organometallic Reagents and this compound Derivatives

Organometallic reagents offer a powerful means to introduce a wide range of organic groups onto the this compound framework.

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and strong bases. mnstate.edu They react with esters, such as this compound, in a characteristic double addition. The first addition to the carbonyl group forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comcommonorganicchemistry.com

Organolithium Reagents: Organolithium reagents (RLi) are also highly reactive nucleophiles and strong bases. youtube.comwikipedia.org Their reactions with esters are similar to those of Grignard reagents, typically resulting in the formation of tertiary alcohols after double addition. masterorganicchemistry.com They are prepared by reacting an alkyl or aryl halide with lithium metal. numberanalytics.comlibretexts.org

Organocuprates (Gilman Reagents): Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are softer nucleophiles compared to Grignard and organolithium reagents. chemistrysteps.com This difference in reactivity allows for more selective transformations. For instance, organocuprates can react with acid chlorides to produce ketones, stopping at the single addition stage, whereas Grignard reagents would continue to react to form tertiary alcohols. chemistrysteps.commasterorganicchemistry.com Organocuprates are particularly useful for conjugate addition reactions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com They are typically prepared by reacting an organolithium reagent with a copper(I) salt. numberanalytics.com

Stereoselective and Enantioselective Transformations of this compound

Controlling the stereochemical outcome of reactions involving this compound and its derivatives is a significant area of research, enabling the synthesis of complex, chiral molecules.

Asymmetric Catalysis in this compound Reactions

The use of chiral catalysts allows for the conversion of the prochiral β-keto diester moiety of this compound into enantiomerically enriched products.

Enzyme-catalyzed reductions of β-keto esters are a well-established method for producing optically active β-hydroxy esters. nih.govresearchgate.net For example, baker's yeast (Saccharomyces cerevisiae) contains oxidoreductases that can reduce a variety of β-keto esters to their corresponding chiral alcohols with moderate to high enantiomeric excess. researchgate.net Dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH), have also been employed for the asymmetric reduction of β-keto esters to yield enantiopure secondary alcohols. nih.gov

In addition to enzymatic methods, chiral metal complexes can be used to catalyze enantioselective transformations. For example, chiral palladium complexes have been used in catalytic asymmetric aldol-type reactions of β-keto esters. nii.ac.jp Similarly, copper(II) complexes with chiral ligands have been shown to be effective catalysts for the enantioselective fluorination of β-keto esters. mdpi.com

Control of Stereochemistry in this compound Derivative Synthesis

The synthesis of specific stereoisomers of this compound derivatives can be achieved through various strategies that control the formation of new stereocenters.

Diastereoselective conjugate addition reactions using chiral organocuprates can introduce a new stereocenter at the β-position of an enone, leading to the formation of β-functionalized ketones with high diastereoselectivity. wikipedia.org Another approach involves the enantioselective Michael addition of β-keto esters to α,β-unsaturated ketones, which can be catalyzed by multifunctional catalysts to achieve excellent diastereo- and enantioselectivities. acs.org The resulting Michael adducts can then be further transformed, for example, through a Robinson annulation, to create complex chiral structures. acs.org

Strategic Derivatization for Functionalization and Scaffold Diversity

Synthesis of Complex Polycyclic Scaffolds Utilizing this compound

The inherent structure of this compound, featuring two ester groups at its termini and a centrally located ketone, makes it an ideal precursor for the synthesis of cyclic and polycyclic systems. A foundational reaction in this context is the intramolecular Dieckmann condensation.

Dieckmann Cyclization: A Gateway to Monocyclic and Bicyclic Systems

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to yield a cyclic β-keto ester. libretexts.orgyoutube.com In the case of this compound, treatment with a suitable base, such as sodium ethoxide, can initiate an intramolecular reaction to form a ten-membered ring, a macrocyclic β-keto ester. However, due to the entropic favorability of forming smaller rings, the reaction can also potentially lead to the formation of five or six-membered rings through alternative cyclization pathways involving the active methylene group adjacent to the ketone. The primary Dieckmann product, a cyclic β-keto ester, is a versatile intermediate that can be further elaborated. libretexts.org

Subsequent alkylation and decarboxylation of the resulting cyclic β-keto ester offer a powerful method for preparing substituted cyclopentanones and cyclohexanones, which are themselves valuable building blocks for more complex structures. libretexts.org

Tandem and Domino Reactions for Polycyclic Scaffold Construction

Modern synthetic strategies often employ tandem or domino reactions to construct complex molecular frameworks in a single, efficient step. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the principles of these reactions can be applied to its derivatives. For instance, a Knoevenagel condensation of the β-keto ester moiety could be followed by an intramolecular Michael addition, leading to the formation of fused ring systems. nih.govresearchgate.net

Furthermore, the Dieckmann cyclization product of this compound could serve as a substrate in various cycloaddition reactions. For example, a [3+2] cycloaddition of an in-situ generated N-ylide with an α,β-unsaturated derivative of the cyclic β-keto ester could furnish fused polyheterocyclic compounds. mdpi.com The development of rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions offers a pathway to bridged bicyclic systems, a class of complex polycyclic scaffolds. nsf.govnih.govescholarship.org While not explicitly demonstrated with this compound, its derivatized forms containing suitable dipolarophiles could potentially undergo such transformations.

The following table outlines a hypothetical, yet chemically plausible, reaction sequence for the synthesis of a complex polycyclic scaffold starting from this compound.

Table 1: Hypothetical Pathway to a Fused Polycyclic System

| Step | Reaction | Intermediate/Product | Key Features |

|---|---|---|---|

| 1 | Dieckmann Cyclization | Cyclic β-keto ester | Formation of a macrocyclic or smaller ring system. |

| 2 | Knoevenagel Condensation | α,β-Unsaturated cyclic ketone | Introduction of a Michael acceptor. |

| 3 | Michael Addition | Bicyclic system | Formation of a second ring via intramolecular addition. |

| 4 | Further Cyclization/Rearrangement | Fused polycyclic scaffold | Potential for cascade reactions to build complexity. |

Novel Functional Group Interconversions with this compound

The β-keto ester moiety in this compound is a hub of reactivity, allowing for a wide range of functional group interconversions (FGIs). These transformations are crucial for introducing new functionalities and altering the electronic and steric properties of the molecule, thereby expanding its synthetic potential. Beyond classical transformations, modern synthetic methods offer novel and strategic FGIs.

Selective Transformations of the β-Keto Ester Group

The ability to selectively transesterify β-keto esters is a valuable tool in organic synthesis. rsc.orgucc.ie This allows for the introduction of different ester groups, which can modulate reactivity or serve as handles for further transformations. For instance, employing bulky alcohols can introduce steric hindrance, directing subsequent reactions to other parts of the molecule.

Palladium-catalyzed reactions of the corresponding allylic esters of β-keto acids (derived from this compound) can lead to a variety of products through the formation of palladium enolates. These transformations include reductive elimination to form α-allyl ketones, β-hydride elimination to yield α,β-unsaturated ketones, and even participation in aldol (B89426) and Michael reactions.

Domino Reactions for Efficient Functionalization

Domino reactions initiated at the β-keto ester functionality can lead to significant molecular complexity in a single step. For example, a domino reaction of chromones with activated carbonyl compounds like a β-keto ester can lead to a variety of complex heterocyclic products. uni-rostock.de While not specifically reported for this compound, its structural motifs are amenable to such transformations.

The following interactive data table summarizes several strategic functional group interconversions that can be applied to this compound or its derivatives, highlighting the versatility of the β-keto ester functional group.

Table 2: Strategic Functional Group Interconversions of a β-Keto Ester Moiety

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Transesterification | Lewis acids, enzymes | Modified Ester | Alters steric/electronic properties, introduces new handles. rsc.orgucc.ie |

| Decarboxylative Allylation | Pd(0), Allyl Carbonate | α-Allyl Ketone | Forms a new C-C bond at the α-position. |

| Knoevenagel Condensation | Amines, Lewis acids | α,β-Unsaturated Ketone | Creates a Michael acceptor for further additions. researchgate.net |

| Hantzsch-type Pyridine Synthesis | Aldehyde, Ammonia | Dihydropyridine | Forms a heterocyclic core. |

| Paal-Knorr Pyrrole Synthesis | Primary Amine | Pyrrole | Constructs a five-membered aromatic heterocycle. |

| Gewald Aminothiophene Synthesis | Sulfur, Amine | Aminothiophene | Provides access to sulfur-containing heterocycles. |

Applications of Diethyl 3 Oxoundecanedioate in Advanced Chemical Research

Diethyl 3-Oxoundecanedioate as a Key Building Block in Complex Molecule Synthesis

The strategic placement of functional groups within this compound makes it an invaluable starting material for the synthesis of intricate molecular architectures. illinois.edu Chemists can leverage the reactivity of the ketone and ester groups to introduce a wide array of chemical modifications, while the undecane (B72203) backbone provides a flexible yet defined structural element.

Retrosynthetic Analysis for Designing Target Molecules Incorporating this compound Motifs

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inyoutube.com This approach allows chemists to devise efficient synthetic routes by identifying key bond disconnections and strategic functional group transformations. egrassbcollege.ac.in When designing a synthesis that incorporates the structural motifs of this compound, retrosynthetic analysis often points to this compound as a logical precursor.

The process of breaking down a complex target molecule often reveals fragments that can be traced back to the this compound skeleton. youtube.com Key disconnections frequently occur at the carbon-carbon bonds adjacent to the carbonyl group or at the ester linkages, as these are positions where reliable bond-forming reactions can be employed in the forward synthesis. For instance, an intramolecular aldol (B89426) condensation can be a strategic disconnection across a carbon-carbon double bond within a ring system, leading back to a dicarbonyl precursor that resembles the structure of this compound. youtube.com

The table below illustrates common retrosynthetic disconnections and the corresponding forward synthetic reactions relevant to molecules derived from this compound.

| Target Moiety | Disconnection Strategy | Forward Synthetic Reaction |

| Cyclic β-hydroxy ketone | Aldol disconnection | Intramolecular Aldol Reaction |

| 1,3-Dicarbonyl system | C-C bond disconnection adjacent to carbonyl | Claisen Condensation |

| Extended carbon chain | Disconnection at the ester group | Alkylation of the enolate |

| Heterocyclic ring | Disconnection of C-N or C-O bonds | Condensation with hydrazines, ureas, etc. |

This systematic approach of working backward from the target molecule allows for the logical and efficient design of synthetic pathways that utilize this compound as a foundational element.

Synthesis of Natural Product Analogues and Designed Scaffolds using this compound

Natural products and their analogues are a cornerstone of drug discovery and chemical biology. routledge.comengineering.org.cn The synthesis of these complex molecules often requires versatile building blocks that can be elaborated into the desired structures. rsc.orgrsc.org this compound serves as a valuable starting point for the synthesis of various natural product analogues and novel molecular scaffolds.

The long aliphatic chain of this compound can be a key structural feature in the synthesis of long-chain fatty acid derivatives or polyketide-like structures. The keto-ester functionality allows for a variety of chemical transformations, including reductions, alkylations, and condensations, to build up molecular complexity. For example, by selectively reducing the ketone and modifying the ester groups, chemists can generate a range of polyoxygenated linear molecules that mimic the backbones of many natural products.

Furthermore, the dicarbonyl nature of this compound allows for the construction of heterocyclic systems, which are prevalent in many biologically active compounds. Condensation reactions with reagents like hydrazines, hydroxylamines, or ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic scaffolds can then be further functionalized to create libraries of compounds for biological screening. The ability to generate diverse and complex molecular architectures from a single, readily available starting material underscores the importance of this compound in this area of research. rsc.org

Contributions to Polymer Chemistry and Advanced Materials Science

The unique chemical structure of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer to create specialty polymers with tailored properties. routledge.commonash.edumonash.edu

This compound as a Monomer in the Synthesis of Specialty Polymers

The presence of two ester groups in this compound allows it to act as a difunctional monomer in polymerization reactions. Specifically, it can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The long aliphatic chain of the undecanedioate unit can impart flexibility and hydrophobicity to the resulting polymer chain.

The ketone group in the monomer backbone introduces a point of functionality that can be exploited for further modification of the polymer. For instance, the ketone can be reduced to a hydroxyl group, which can then participate in further cross-linking reactions or serve as a site for grafting other polymer chains. This versatility allows for the synthesis of a wide range of polymer architectures, including linear polymers, branched polymers, and cross-linked networks. The enzymatic polymerization of similar diesters has been shown to produce polyesters with varying molecular weights, indicating a potential route for the synthesis of polymers from this compound under mild conditions. mdpi.com

Development of Advanced Polymeric Materials with Tunable Properties from this compound Derivatives

The ability to modify the chemical structure of this compound before or after polymerization opens up possibilities for creating advanced polymeric materials with tunable properties. routledge.com For example, the introduction of different functional groups onto the undecanedioate backbone can alter the polymer's solubility, thermal stability, and mechanical properties.

The ketone functionality is particularly useful in this regard. It can be converted into other functional groups, such as oximes or hydrazones, which can introduce new properties like metal-ion binding or pH-responsiveness. Furthermore, the long aliphatic chain can be modified to include double bonds, allowing for post-polymerization cross-linking via radical or photochemical methods to enhance the material's strength and solvent resistance. The development of such functional monomers is a key aspect of creating advanced polymeric materials for a variety of applications, from biomedical devices to sustainable plastics. routledge.commdpi.commdpi.com

The table below summarizes potential modifications of this compound and their impact on polymer properties.

| Modification of Monomer | Resulting Polymer Property | Potential Application |

| Reduction of ketone to hydroxyl | Increased hydrophilicity, potential for cross-linking | Hydrogels, biocompatible materials |

| Conversion of ketone to oxime | Metal-ion chelation | Sensors, separation membranes |

| Introduction of unsaturation in the chain | Photocrosslinkable | Coatings, adhesives |

| Copolymerization with rigid monomers | Increased thermal stability, altered mechanical properties | High-performance plastics |

Integration into Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form organized assemblies. uclouvain.bersc.org The principles of molecular recognition, self-assembly, and host-guest chemistry are central to this field. uclouvain.be this compound and its derivatives can serve as interesting building blocks for the construction of supramolecular systems.

The long aliphatic chain of the molecule can participate in van der Waals interactions, leading to the formation of ordered structures in the solid state or in solution. The polar keto and ester groups can engage in dipole-dipole interactions and hydrogen bonding (if co-crystallized with suitable hydrogen-bond donors). By designing molecules that incorporate the this compound motif, researchers can create systems that self-assemble into well-defined architectures such as micelles, vesicles, or liquid crystals.

Furthermore, the central part of the molecule can act as a binding site for guest molecules. The ketone and ester oxygens can coordinate to metal ions or form hydrogen bonds with complementary guest molecules. This host-guest behavior can be exploited in the design of molecular sensors, where the binding of a specific guest induces a measurable change in the system, or in the development of new materials with controlled release properties. The synthesis of larger, cage-like structures from similar building blocks has demonstrated the potential for creating complex host-guest systems. mdpi.com The versatility of this compound as a building block in supramolecular chemistry opens up exciting avenues for the design of new functional materials and molecular devices. nih.gov

Design and Synthesis of Host-Guest Systems Incorporating this compound Derivatives

There is currently no available research focusing on the use of this compound or its derivatives in the design and synthesis of host-guest systems. Host-guest chemistry is a significant area of supramolecular chemistry where a larger 'host' molecule selectively binds a smaller 'guest' molecule. The specific structural features of this compound, such as its long aliphatic chain and beta-keto ester functionality, could theoretically be explored for such purposes. However, the scientific community has not published any studies in this specific area.

Self-Assembly of this compound-Derived Supramolecular Structures

Similarly, there is a lack of published research on the self-assembly of supramolecular structures derived from this compound. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While the amphiphilic nature that could be imparted to derivatives of this compound might suggest a potential for forming micelles, vesicles, or other aggregates in solution, no dedicated studies have been reported.

Advanced Analytical and Computational Methodologies for Diethyl 3 Oxoundecanedioate Research

Spectroscopic Characterization Techniques for Diethyl 3-Oxoundecanedioate and its Derivatives

Spectroscopy is a cornerstone in the study of this compound, providing fundamental insights into its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. weebly.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. weebly.comnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial characterization. weebly.com In the case of this compound, the ¹H NMR spectrum would reveal distinct signals for the ethyl ester protons and the protons along the undecanedioate backbone. The chemical shifts, integration values, and signal multiplicities provide crucial data for assigning these protons to their specific locations within the molecule. oxinst.com Similarly, the ¹³C NMR spectrum shows a unique signal for each carbon atom in a distinct chemical environment, allowing for a complete carbon skeleton map. researchgate.net

For more complex derivatives or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. nih.govrsc.org Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. oxinst.commdpi.com These multi-dimensional approaches are critical for confirming the precise assembly of the molecular structure. weebly.com

Below is a table summarizing the expected NMR data for this compound based on its structure and data from similar β-keto esters.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |

| CH₃ (ester) | ~1.25 (t) | ~14.1 | C=O (ester) |

| OCH₂ (ester) | ~4.15 (q) | ~61.0 | C=O (ester), CH₃ |

| C2-H₂ | ~3.45 (s) | ~49.0 | C1 (ester C=O), C3 (keto C=O), C4 |

| C3 (C=O) | - | ~202.0 | - |

| C4-H₂ | ~2.50 (t) | ~42.0 | C2, C3 (keto C=O), C5 |

| C5-H₂ | ~1.60 (m) | ~23.0 | C4, C6, C7 |

| C6-H₂ | ~1.30 (m) | ~29.0 | C4, C5, C7, C8 |

| C7-H₂ | ~1.30 (m) | ~29.0 | C5, C6, C8, C9 |

| C8-H₂ | ~1.30 (m) | ~29.0 | C6, C7, C9, C10 |

| C9-H₂ | ~1.60 (m) | ~24.0 | C7, C8, C10, C11 (ester C=O) |

| C10-H₂ | ~2.30 (t) | ~34.0 | C8, C9, C11 (ester C=O) |

| C11 (C=O) | - | ~173.0 | - |

| OCH₂ (ester) | ~4.10 (q) | ~60.5 | C11 (ester C=O), CH₃ |

| CH₃ (ester) | ~1.20 (t) | ~14.0 | C11 (ester C=O) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational (Infrared, Raman) and Electronic (UV-Vis, Circular Dichroism) Spectroscopy for Conformational and Electronic Analysis

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups, bonding, and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy:

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. uobabylon.edu.iq For this compound, a β-keto ester, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. uobabylon.edu.iq Typically, two distinct C=O stretching bands are observed for the keto tautomer: one for the ketone carbonyl around 1720 cm⁻¹ and another for the ester carbonyl around 1740 cm⁻¹. uobabylon.edu.iq The presence of the enol tautomer can be identified by a C=O band at approximately 1650 cm⁻¹ and a broad O-H stretching band. uobabylon.edu.iq Additionally, strong, broad absorptions in the 1300-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester groups. uobabylon.edu.iqspectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of light, also provides information about molecular vibrations. researchgate.net It is particularly useful for analyzing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The Raman spectrum of this compound would complement the IR data, offering a more complete picture of the vibrational modes of the molecule. nih.gov

UV-Vis Spectroscopy:

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Organic compounds with conjugated π systems exhibit strong absorption in this region. While this compound in its keto form lacks extensive conjugation, the enol tautomer possesses a conjugated system (C=C-C=O), which would lead to a characteristic π → π* transition and a λmax in the UV region. The position and intensity of this absorption can be used to study the keto-enol equilibrium.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. aps.org It measures the differential absorption of left- and right-circularly polarized light. aps.org While this compound itself is not chiral, CD spectroscopy becomes a valuable tool for analyzing chiral derivatives of the compound. nih.gov If a chiral center is introduced into the molecule, the CD spectrum can provide information about its absolute configuration and conformation in solution.

| Spectroscopic Technique | Key Features for this compound | Information Obtained |

| Infrared (IR) | Strong C=O stretching bands (~1740 cm⁻¹ for ester, ~1720 cm⁻¹ for ketone). Strong C-O stretching bands (1300-1000 cm⁻¹). uobabylon.edu.iq | Identification of functional groups (ketone, ester). Study of keto-enol tautomerism. uobabylon.edu.iq |

| Raman | Complements IR data, particularly for symmetric vibrations. researchgate.net | Vibrational analysis, structural confirmation. |

| UV-Vis | Absorption due to n→π* transitions of carbonyls. Potential π→π* transition for the enol form. | Analysis of electronic structure and keto-enol equilibrium. |

| Circular Dichroism (CD) | Applicable to chiral derivatives only. aps.org | Determination of absolute configuration and conformation of chiral derivatives. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. chemijournal.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. chemijournal.com For this compound or its derivatives, a successful crystal structure analysis would provide highly accurate bond lengths, bond angles, and torsional angles. chemijournal.com This information confirms the molecular connectivity and reveals the preferred conformation of the molecule in the crystal lattice. chemrxiv.org Furthermore, it allows for the detailed examination of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. While obtaining suitable crystals can be a challenge, the structural detail provided by X-ray crystallography is unparalleled. nih.gov

Chromatographic Separation and Purification Strategies for this compound

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures and for purity determination.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of non-volatile compounds like this compound. plos.orgaocs.org Method development involves selecting an appropriate stationary phase (the column) and a mobile phase (the solvent system) to achieve optimal separation.

For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Optimization of the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature is crucial for achieving good resolution and peak shape. plos.org Detection is often performed using a UV detector, which is sensitive to the carbonyl groups in the molecule. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral derivatives of this compound. nih.gov

| HPLC Parameter | Typical Conditions for this compound | Purpose |

| Column (Stationary Phase) | Reversed-Phase C18 or C8, 5 µm particle size | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol | Elutes compounds from the column; gradient allows for separation of components with a range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects retention time and separation efficiency. |

| Detector | UV-Vis Detector (e.g., at 210 nm or 254 nm) | Detects the analyte as it elutes from the column. |

| Column Temperature | 25 - 40 °C | Can improve peak shape and reproducibility. |

Gas Chromatography (GC) for the Analysis of Volatile this compound Derivatives and Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. aocs.org While this compound itself may have limited volatility due to its molecular weight, GC is highly suitable for assessing its purity by detecting more volatile impurities. jfda-online.cominnovatechlabs.com Furthermore, volatile derivatives of this compound can be prepared for GC analysis. aocs.org

In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column (the stationary phase). innovatechlabs.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A variety of columns with different polarities are available to optimize separation. Common detectors include the Flame Ionization Detector (FID), which is a universal detector for organic compounds, and the Mass Spectrometer (MS), which provides both detection and structural information (GC-MS). scispace.comrestek.com GC-MS is particularly valuable for identifying unknown impurities or byproducts. scispace.com For quantitative analysis, an internal standard is often used to ensure accuracy. jfda-online.com

| GC Parameter | Typical Conditions for Analysis | Purpose |

| Column (Stationary Phase) | Capillary column with a non-polar or mid-polarity phase (e.g., 5% phenyl polysiloxane) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Ramped from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects compounds as they elute and, in the case of MS, helps identify them. restek.com |

Preparative Chromatography for Scalable Purification of this compound and its Intermediates

The isolation and purification of this compound and its synthetic intermediates on a large scale rely heavily on preparative chromatography, a technique designed to separate and purify quantities of compounds rather than simply identify them. lcms.cz Given its structure as a β-keto ester, methods are optimized to ensure high purity and yield, which are critical for subsequent research and application.

Preparative High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. The process begins with method development on an analytical scale to determine the optimal stationary phase (column) and mobile phase (solvent system) that provide the best separation of the target compound from impurities. lcms.cz For a molecule like this compound, a normal-phase or reversed-phase column could be employed. A typical approach might involve a silica (B1680970) gel column and a mobile phase consisting of a non-polar solvent like n-hexane with a more polar modifier such as ethyl acetate (B1210297) or isopropanol.

Once the analytical method is established, it is scaled up for preparative purification. This involves using a larger column with the same packing material and adjusting the flow rate and sample injection volume. An overload study is often performed to determine the maximum amount of crude sample that can be injected without compromising the separation quality. lcms.cz During the preparative run, fractions of the eluent are collected, and those containing the purified this compound are combined. The solvent is then removed, typically through rotary evaporation, to yield the pure compound. This approach is also applicable to the purification of synthetic intermediates, such as the initial products of Claisen condensation reactions used to form the β-keto ester scaffold.

Table 1: Hypothetical Parameters for Preparative HPLC Purification of this compound

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column Type | Silica Gel, 5 µm particle size | Silica Gel, 10-15 µm particle size |

| Column Dimensions | 4.6 mm ID x 250 mm | >20 mm ID x 250 mm |

| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Isocratic or Step Gradient of n-Hexane/Ethyl Acetate |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Injection Volume | 10-20 µL | 1-5 mL |

| Detection | UV (254 nm), Evaporative Light Scattering Detector (ELSD) | UV (254 nm), Refractive Index (RI) |

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides invaluable insights into the molecular properties of this compound, complementing experimental data by predicting its structure, stability, reactivity, and interactions at an atomic level.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G**, can predict its three-dimensional geometry, tautomeric equilibrium, and electronic properties. researchgate.netmdpi.com

A key aspect of β-keto esters is the potential for keto-enol tautomerism. DFT calculations can determine the relative stability of the keto and enol forms, which is crucial as the reactivity of each tautomer differs. Spectroscopic studies on similar β-keto esters have confirmed they often exist exclusively in the keto form in solution, a finding that can be supported by DFT energy calculations. mdpi.com

Furthermore, DFT is used to calculate fundamental reactivity descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. scirp.org For instance, a smaller energy gap suggests higher reactivity. scirp.org These calculations can predict sites susceptible to nucleophilic or electrophilic attack, guiding the understanding of its reaction mechanisms. scielo.br

Table 2: Predicted Electronic Properties of β-Keto Ester Analogs via DFT

| Property | Description | Typical Predicted Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.5 to -10.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scirp.org | 8.5 to 9.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Note: Values are illustrative and based on DFT calculations for related organic ester and keto-containing molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to model the physical motion of atoms and molecules over time. mdpi.com For a long-chain molecule like this compound, MD simulations are essential for exploring its conformational flexibility and non-covalent intermolecular interactions. koreascience.kr

MD simulations can reveal the preferred shapes (conformations) the molecule adopts in different environments, such as in a vacuum, in solution, or interacting with a biological macromolecule. The long undecanedioate chain allows for significant flexibility, and the molecule can exist in various folded or extended states. koreascience.krpnas.org Simulations can quantify the probability of finding the molecule in specific conformations and the energy barriers between them.

These simulations are also critical for understanding how this compound interacts with other molecules, including solvents, receptors, or enzymes. By simulating the compound in a system with other molecules, one can observe and analyze the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov This information is vital for predicting its behavior in biological systems, such as its ability to cross cell membranes or bind to a protein's active site. The stability of such protein-ligand complexes can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation for a Long-Chain Diester

| Parameter / Output | Description | Example |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the processes of interest. | 100 ns - 5 µs |

| System Size | The number of atoms in the simulation box. | ~50,000 - 1,000,000 atoms (including solvent) |

| Key Output: RMSD | Root-Mean-Square Deviation; measures the average distance between atoms of the simulated and a reference structure, indicating stability. nih.gov | Stable if < 3 Å for a protein-ligand complex |

| Key Output: Interaction Analysis | Identifies and quantifies non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts) between the molecule and its environment. nih.gov | Identification of key interacting amino acid residues |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical model correlating the chemical structure of a series of compounds with a specific property, often biological activity. longdom.org For this compound, a QSAR study would involve synthesizing or computationally generating a library of its analogues and measuring their activity (e.g., enzyme inhibition, antibacterial effect).

The general workflow of a QSAR study is as follows:

Data Set Generation: A series of analogues of this compound is created by systematically modifying parts of its structure, for instance, by changing the length of the dicarboxylate chain or altering the ester groups.

Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size (molecular weight), lipophilicity (LogP), and electronic and topological features. ulm.ac.id

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the observed activity. scielo.brtandfonline.com

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model creation. scielo.brulm.ac.id

A validated QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts. nih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, providing a clear strategy for lead optimization. nih.gov

Table 4: Common Molecular Descriptors in QSAR Studies for Ester-Containing Compounds

| Descriptor Class | Example Descriptor | Property Represented | Potential Impact on Activity |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Size and bulk of the molecule. | Can influence binding site fit and diffusion. ulm.ac.id |

| Hydrophobicity | LogP | Partitioning between aqueous and lipid phases. | Affects membrane permeability and interaction with hydrophobic pockets. tandfonline.com |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability. | Relates to the ability to form charge-transfer complexes or undergo redox reactions. nih.gov |

| Topological | Zagreb Index, JGI1 | Molecular branching and connectivity. | Reflects molecular shape and complexity, which can be crucial for receptor binding. ulm.ac.id |

Future Directions and Emerging Research Areas in Diethyl 3 Oxoundecanedioate Chemistry

Development of Novel Catalytic Systems for Diethyl 3-Oxoundecanedioate Transformations

The functional core of this compound, the β-keto ester group, is a hub for a variety of chemical transformations, including transesterification, alkylation, and reduction. Future research will heavily focus on discovering and optimizing catalytic systems that can perform these transformations with higher efficiency, selectivity, and under milder, more sustainable conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. Hydrolases, such as lipases and esterases, are particularly relevant for the selective hydrolysis or transesterification of the ester groups in this compound. plos.orgnih.gov Research into novel hydrolases, potentially discovered through enzyme mining and enhanced via protein engineering, could lead to biocatalysts tailored for specific transformations of this long-chain diketo-diester. plos.orgfrontiersin.org For instance, cutinases have shown promise in the transesterification of triglycerides and could be adapted for similar reactions with this compound. frontiersin.org

Homogeneous and Heterogeneous Catalysis: There is a continuous drive to develop more robust and recyclable catalysts.

Boron-based Catalysts: Boronic and boric acids are attractive as environmentally benign Lewis acid catalysts for transformations like transesterification. rsc.org Their ability to form reversible covalent bonds with carbonyl and hydroxyl groups can be exploited for selective reactions on the this compound molecule. rsc.org

Transition Metal Catalysts: Transition metals like nickel, copper, and ruthenium are pivotal in a wide range of organic reactions. nih.govajgreenchem.comrsc.org Research is directed towards creating highly active and selective catalysts, including single-atom catalysts, which maximize atom efficiency and can offer unique reactivity for C-H functionalization or asymmetric synthesis involving the keto group. nih.gov For example, solvent-free microwave-assisted transesterification using transition metal complexes has proven efficient for other β-keto esters and represents a promising avenue for this compound. ajgreenchem.com